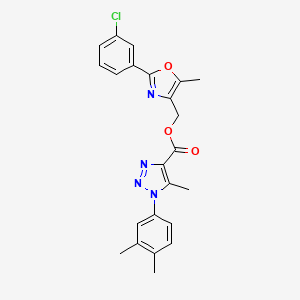

![molecular formula C18H16N2O7S B2982171 Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate CAS No. 518053-82-2](/img/structure/B2982171.png)

Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 2-Methyl-5-nitrophenol and 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile . The former is a nitrophenol with a molecular weight of 153.1354 , while the latter, also known as ROY, is an organic compound which is a chemical intermediate to the drug olanzapine .

Synthesis Analysis

While the specific synthesis process for your compound is not available, the synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system .Aplicaciones Científicas De Investigación

Calcium Channel Agonists and Blockers : Visentin et al. (1999) synthesized compounds similar to Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate and found that these compounds can act as agonists or blockers of L-type Ca2+ channels. Such compounds could be useful in understanding the structure and function of these channels (Visentin et al., 1999).

Ischemic Cell Death Inhibitors : Suh et al. (2010) reported the synthesis of 3-substituted-benzofuran-2-carboxylic esters, which includes structures similar to the compound . These compounds showed significant potential as ischemic cell death inhibitors, which could be significant in the treatment of conditions like heart attacks and strokes (Suh et al., 2010).

Nucleic Acid Research : Alzérreca (2003) explored the creation of nucleoside analogues using a structure that includes a phenyl sulfonyl methylene group, similar to the compound . Such research is crucial for developing probes for nucleic acid research and potential antisense therapeutic agents (Alzérreca, 2003).

Potential Pesticidal Activity : Borys et al. (2012) synthesized derivatives containing a tribromomethyl phenyl sulfone group, which is structurally related to the compound . These derivatives were explored for their potential as novel pesticides (Borys et al., 2012).

Synthesis of Benzofurans : Zhang et al. (2018) investigated a method to construct benzofurans, which are structurally related to the compound of interest. This research is significant for the synthesis of complex organic compounds (Zhang et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its chemical properties .

Mode of Action

The compound could bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, and its distribution could be affected by its size and charge .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S/c1-10-4-6-13(9-15(10)20(22)23)28(24,25)19-12-5-7-16-14(8-12)17(11(2)27-16)18(21)26-3/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDBOLOODYHSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

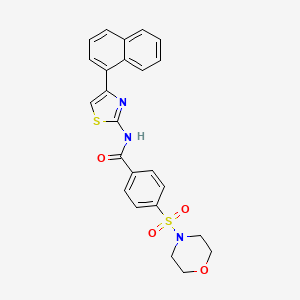

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)

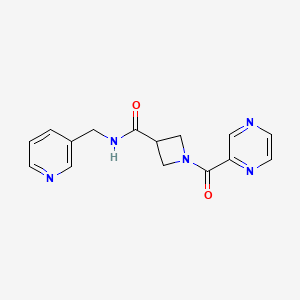

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2982107.png)

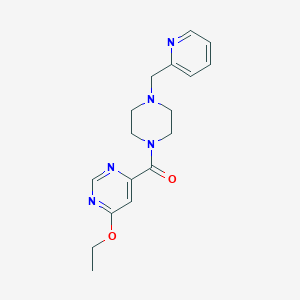

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2982111.png)